molecular formula C15H19NO5S B11795913 Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate

Cat. No.: B11795913
M. Wt: 325.4 g/mol
InChI Key: ZQBZFHBUYVQRDQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key structural motifs that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate can be compared with other compounds containing pyrrolidine and sulfonyl groups:

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 3-oxo-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoate

InChI

InChI=1S/C15H19NO5S/c1-2-21-15(18)11-14(17)12-5-7-13(8-6-12)22(19,20)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3

InChI Key

ZQBZFHBUYVQRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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